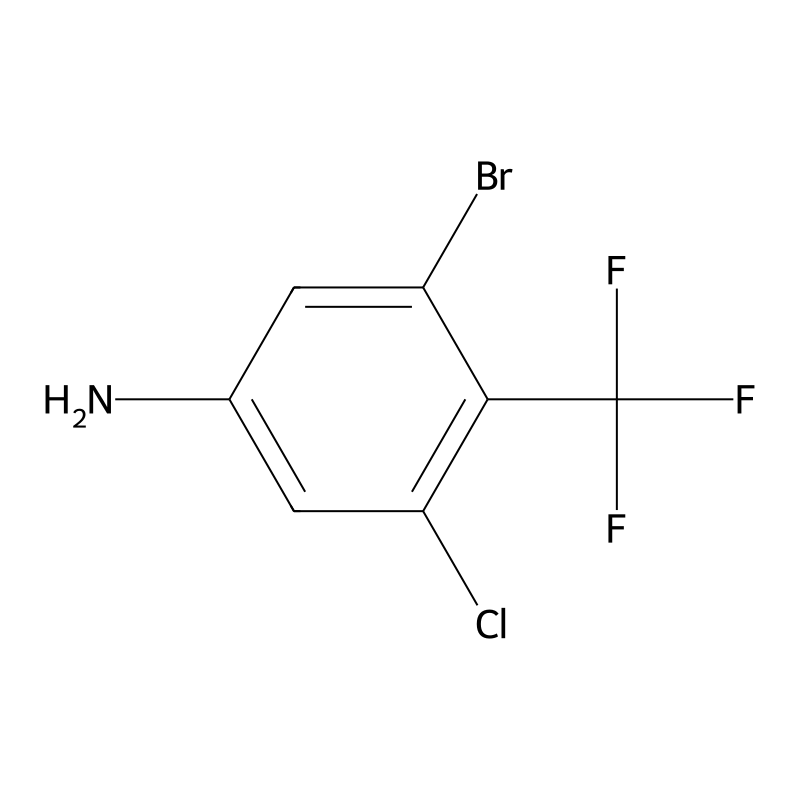3-Bromo-5-chloro-4-(trifluoromethyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical and Pharmaceutical Industries
Summary of Application: Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries The major use of these derivatives is in the protection of crops from pests
Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. .
Synthesis of Organic Compounds
Summary of Application: 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene
Results or Outcomes: The outcomes of these syntheses were the production of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene
3-Bromo-5-chloro-4-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of bromine and chlorine atoms, along with a trifluoromethyl group attached to the aniline ring. Its chemical formula is , and it has a molecular weight of approximately 274.47 g/mol. The compound exhibits significant chemical reactivity due to the electronegative trifluoromethyl group, which influences its electronic properties and potential applications in various fields.
There is no scientific literature available on the mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)aniline.
Due to the presence of halogens, 3-Bromo-5-chloro-4-(trifluoromethyl)aniline might be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity or flammability is not available. It is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.
Future Research Directions
Research on 3-Bromo-5-chloro-4-(trifluoromethyl)aniline could explore:
- Synthesis and characterization of the compound.
- Investigation of its reactivity in various chemical reactions.
- Evaluation of its potential applications in medicinal chemistry or material science.
- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
- Oxidation and Reduction: The amine group may be oxidized to form nitro compounds or reduced to yield different amines.
- Coupling Reactions: It can engage in coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming biaryl compounds .
The biological activity of 3-bromo-5-chloro-4-(trifluoromethyl)aniline is notable, particularly in its potential applications in medicinal chemistry. Similar compounds have been investigated for their ability to inhibit specific enzymes, such as serine proteases, which are implicated in cancer cell invasion. This suggests that derivatives of this compound may have therapeutic potential against certain cancers .
Various synthesis methods have been reported for 3-bromo-5-chloro-4-(trifluoromethyl)aniline, typically involving multi-step reactions. A common synthetic route includes:
- Starting Material Preparation: Using 4-bromo-2-trifluorotoluidine as a precursor.
- Acetylation: Reacting with acetic acid and acetic anhydride to introduce an acetyl group.
- Nitration: Introducing a nitro group through nitration reactions.
- Deacetylation and Reduction: Converting the acetylated compound back to the amine form through deacetylation and reduction processes .
3-Bromo-5-chloro-4-(trifluoromethyl)aniline has several applications:
- Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting cancer.
- Chemical Synthesis: Utilized in organic synthesis processes, including the preparation of organoboron reagents for cross-coupling reactions.
- Material Science: Potential applications in developing nonlinear optical materials due to its unique electronic properties .
Interaction studies involving 3-bromo-5-chloro-4-(trifluoromethyl)aniline focus on its biochemical interactions with enzymes and proteins. These studies reveal that similar compounds can influence cellular signaling pathways and gene expression, indicating their potential role in modulating biological processes .
Several compounds share structural similarities with 3-bromo-5-chloro-4-(trifluoromethyl)aniline. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Bromo-2-chloro-4-(trifluoromethyl)aniline | 1805519-21-4 | 0.89 |
| 3-Bromo-4-chloro-2-(trifluoromethyl)aniline | 1807221-69-7 | 0.89 |
| 2-Bromo-5-chloro-3-(trifluoromethyl)aniline | 105172-76-7 | 0.89 |
| 2-Bromo-3-chloro-5-(trifluoromethyl)aniline | 1805585-12-9 | 0.87 |
Uniqueness
The uniqueness of 3-bromo-5-chloro-4-(trifluoromethyl)aniline lies in its specific arrangement of halogen substituents and the trifluoromethyl group, which significantly influence its reactivity and biological activity compared to similar compounds. Its distinct electronic properties make it particularly valuable in pharmaceutical development and material science applications .








